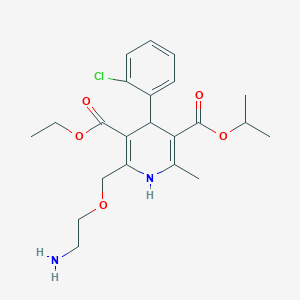
3-Ethyl 5-isopropyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Übersicht
Beschreibung
3-Ethyl 5-isopropyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C22H29ClN2O5 and its molecular weight is 436.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Ethyl 5-isopropyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, commonly referred to as an impurity of Amlodipine, is a compound belonging to the class of 1,4-dihydropyridines (DHPs). These compounds are recognized for their biological activities, particularly in cardiovascular pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C22H29ClN2O5
- Molecular Weight : 436.93 g/mol
- CAS Number : 158151-92-9
DHPs like the compound primarily function as calcium channel blockers (CCBs). They inhibit the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac tissue. This action leads to vasodilation and decreased blood pressure, making DHPs effective in treating hypertension and angina.
Key Mechanisms:
- Calcium Channel Blockade : The primary mechanism involves blocking calcium entry into cells, which reduces vascular resistance.
- Antioxidant Activity : Recent studies indicate that DHPs exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress (OS) within cells .
- Redox Regulation : DHPs may also modulate redox signaling pathways, influencing cellular responses to oxidative stress .
Biological Activity
The biological activity of this compound has been evaluated through various studies highlighting its pharmacological potential:
Antioxidant Properties
Research indicates that DHP derivatives can exhibit significant antioxidant activity by inhibiting lipid peroxidation and reducing reactive oxygen species (ROS) levels. For instance, certain DHPs demonstrated antioxidant effects at concentrations exceeding 100 µM .
Cardiovascular Effects
DHPs are widely studied for their cardiovascular effects:
- Hypertension Management : Clinical studies have shown that DHPs effectively lower blood pressure in hypertensive patients.
- Cardioprotective Effects : By reducing oxidative stress and improving endothelial function, DHPs may provide cardioprotective benefits .
Case Studies
Several case studies have documented the efficacy of DHP derivatives in clinical settings:
- Hypertension Treatment : A randomized controlled trial involving amlodipine (a related compound) demonstrated significant reductions in systolic and diastolic blood pressure among participants over a 12-week period.
- Antioxidant Efficacy : In vitro studies showed that certain DHP derivatives could significantly reduce ROS levels in human endothelial cells exposed to oxidative stress .
- Vascular Function Improvement : A study highlighted the ability of DHPs to improve endothelial function in patients with coronary artery disease, suggesting potential applications beyond hypertension management .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
3-O-ethyl 5-O-propan-2-yl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O5/c1-5-29-21(26)20-17(12-28-11-10-24)25-14(4)18(22(27)30-13(2)3)19(20)15-8-6-7-9-16(15)23/h6-9,13,19,25H,5,10-12,24H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWVHRSGWKTJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC(C)C)C)COCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















